

In-Depth Technical Guide: Thalidomide-5-O-C3-NH2 Hydrochloride

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Compound of Interest

Thalidomide-5-O-C3-NH2
hydrochloride

Cat. No.:

B12372057

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CAS Number: 2694727-94-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thalidomide-5-O-C3-NH2 hydrochloride**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from well-documented analogs and established principles to offer a thorough resource on its synthesis, mechanism of action, and relevant experimental protocols.

Core Concepts and Chemical Properties

Thalidomide-5-O-C3-NH2 hydrochloride is a derivative of thalidomide, a molecule known for its immunomodulatory and anti-angiogenic properties.[1][2][3][4] In modern drug discovery, thalidomide and its analogs, such as lenalidomide and pomalidomide, are widely utilized as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[5][6][7] The primary utility of **Thalidomide-5-O-C3-NH2 hydrochloride** is to serve as a CRBN-recruiting moiety in the synthesis of PROTACs.[8][9] The terminal amine group on the C3 linker provides a reactive handle for conjugation to a ligand targeting a protein of interest.[6][10]

Chemical Data Summary

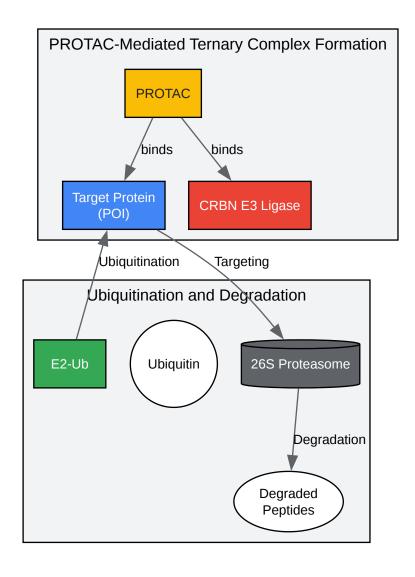


Property	Value	Source
CAS Number	2694727-94-9	[9]
Molecular Formula	C16H18CIN3O5	[9]
Molecular Weight	367.78 g/mol	[9]
Appearance	White to off-white solid	
SMILES	O=C1C(C=CC(OCCCN)=C2)= C2C(N1C(CC3)C(NC3=O)=O) =O.Cl	[8]
Primary Use	Cereblon (CRBN) ligand for PROTAC synthesis	[8][9]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The thalidomide moiety of the molecule binds to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[5][11] This binding event modulates the substrate specificity of the CRL4-CRBN complex.[12] When incorporated into a PROTAC, the thalidomide derivative brings the CRBN E3 ligase into close proximity with a target protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[13][14]





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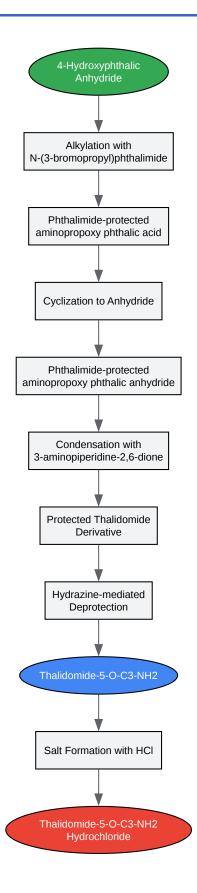
PROTAC Mechanism of Action

Synthesis and Experimental Protocols

While a specific synthesis protocol for **Thalidomide-5-O-C3-NH2 hydrochloride** is not detailed in peer-reviewed literature, a plausible synthetic route can be inferred from established methods for preparing 5-substituted thalidomide analogs. The general strategy involves the reaction of a suitably protected aminopropoxy-substituted phthalic anhydride with 3-aminopiperidine-2,6-dione.

Inferred Synthesis Workflow





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Inferred Synthesis Workflow



Experimental Protocol: Cereblon Binding Affinity Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the binding affinity of thalidomide derivatives to CRBN.

Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from a tagged CRBN protein by a test compound. A high affinity of the test compound for CRBN will result in a decrease in the FRET signal.

Materials:

- His-tagged or GST-tagged recombinant human CRBN protein
- Fluorescently labeled thalidomide tracer
- Terbium-conjugated anti-tag antibody (e.g., anti-His or anti-GST)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
- 384-well low-volume microplates
- TR-FRET plate reader

Procedure:

- Prepare a serial dilution of **Thalidomide-5-O-C3-NH2 hydrochloride** in assay buffer.
- In a 384-well plate, add the assay components in the following order:
 - Test compound (or vehicle control)
 - Tagged CRBN protein
 - Fluorescently labeled thalidomide tracer
 - Terbium-conjugated anti-tag antibody



- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the fluorescence at the donor (e.g., 340 nm excitation, 490 nm emission) and acceptor (e.g., 340 nm excitation, 520 nm emission) wavelengths using a TR-FRET plate reader.
- Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
- Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Quantitative Data for Thalidomide and Analogs

While specific binding data for **Thalidomide-5-O-C3-NH2 hydrochloride** is not publicly available, the following table provides reference values for thalidomide and its well-characterized analogs, lenalidomide and pomalidomide. These values were determined using various biophysical assays.

Compound	Binding Affinity (IC50/Ki)	Assay Method	Reference
Thalidomide	22.4 nM (IC50)	TR-FRET	[15]
(S)-Thalidomide	11.0 nM (IC50)	TR-FRET	[15]
(R)-Thalidomide	200.4 nM (IC50)	TR-FRET	[15]
Lenalidomide	8.9 nM (IC50)	TR-FRET	[15]
Pomalidomide	6.4 nM (IC50)	TR-FRET	[15]

Note: The binding affinity of **Thalidomide-5-O-C3-NH2 hydrochloride** is expected to be comparable to that of thalidomide, as the core glutarimide moiety responsible for CRBN binding is retained.

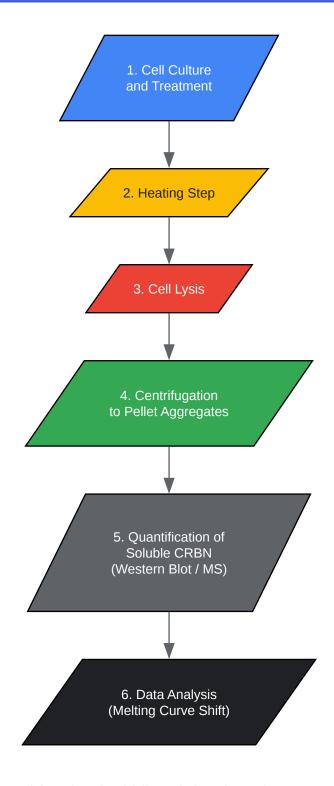


Experimental Validation of CRBN Engagement in Cells

Confirming that a PROTAC engages CRBN within a cellular context is a critical step in its development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

CETSA Experimental Workflow





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CETSA Experimental Workflow

Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this change in thermal stability by heating cells or cell lysates to



various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

Procedure:

- Cell Treatment: Treat cultured cells with the PROTAC incorporating Thalidomide-5-O-C3-NH2 hydrochloride at various concentrations. Include a vehicle control (e.g., DMSO).
- Heating: Aliquot the treated cells and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
- Cell Lysis: Lyse the cells using freeze-thaw cycles or detergent-based buffers.
- Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of CRBN using Western blotting or mass spectrometry.
- Data Analysis: Plot the percentage of soluble CRBN against the temperature for both the PROTAC-treated and vehicle-treated samples. A rightward shift in the melting curve for the treated samples indicates target engagement.

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